Home > Products > Screening Compounds P612 > alpha-conotoxin PnIA
alpha-conotoxin PnIA - 705300-84-1

alpha-conotoxin PnIA

Catalog Number: EVT-242640
CAS Number: 705300-84-1
Molecular Formula: C65H95N19O22S4
Molecular Weight: 1622.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Alpha-conotoxin PnIA is a 16-amino acid peptide toxin originally isolated from the venom of the cone snail Conus pennaceus. [, , ] It belongs to the alpha-conotoxin family, a group of peptides characterized by their disulfide-rich structure and ability to target nicotinic acetylcholine receptors (nAChRs). [, , , ] PnIA exhibits high selectivity for neuronal nAChRs, particularly those containing α3β2 subunits, making it a valuable tool for investigating neuronal signaling pathways. [, , , , ]

Synthesis Analysis

While PnIA can be isolated from natural sources, chemical synthesis using solid-phase peptide synthesis (SPPS) is a more efficient and controlled method for obtaining large quantities of the peptide. [, ] This method involves the stepwise addition of protected amino acids to a solid support, followed by cleavage and deprotection to yield the desired peptide. [] The disulfide bonds are formed by oxidation of the cysteine residues, typically using air oxidation or chemical oxidizing agents. [, ]

Molecular Structure Analysis

Alpha-conotoxin PnIA adopts a well-defined three-dimensional structure characterized by two disulfide bridges that form a compact globular fold. [, , , ] Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography studies have revealed the presence of two short 310-helical regions in the first loop of the peptide, followed by a C-terminal β-turn in the second loop. [, , , ] This structural motif, conserved among other neuronal alpha-conotoxins like ImI, MII, and EpI, is believed to be crucial for their binding affinity and selectivity towards neuronal nAChRs. []

The crystal structure of PnIA, solved at 1.1 Å resolution, shows a unique backbone and disulfide architecture that is distinct from the muscle-selective alpha-conotoxin GI. [] The structures of PnIA and its closely related analog, PnIB, are remarkably similar despite crystallizing in different forms and having different solvent contents, suggesting a high degree of structural rigidity. [] This structural rigidity is crucial for presenting key functional groups responsible for receptor binding and selectivity. []

Mechanism of Action

PnIA acts as a potent antagonist of neuronal nAChRs, primarily those composed of α3β2 subunits. [, , , , ] It competitively binds to the acetylcholine binding site on the receptor, preventing acetylcholine from binding and activating the receptor. [, , ] This blockade of nAChRs disrupts cholinergic neurotransmission, inhibiting the flow of ions through the receptor channel and leading to a decrease in neuronal excitability. [, ]

Studies using chimeric subunits and point mutations have identified specific residues on the α3 subunit of nAChRs that are crucial for PnIA binding. [, ] These residues, Proline 182, Isoleucine 188, and Glutamine 198, are located on the C-loop of the α3 subunit, with Isoleucine 188 situated closest to the acetylcholine binding pocket. [] Notably, these binding determinants for PnIA are distinct from those of other nAChR antagonists like α-conotoxin MII and κ-bungarotoxin, highlighting the specific interactions involved in PnIA binding. []

Applications
  • Investigating Neuronal Nicotinic Acetylcholine Receptor Pharmacology: PnIA's high selectivity for α3β2 nAChRs makes it a powerful tool for studying the pharmacological properties of this receptor subtype. [, , , , ] Researchers have used PnIA to investigate the distribution, function, and regulation of α3β2 nAChRs in various neuronal populations. [, ]

  • Differentiating nAChR Subtypes: The distinct binding affinities of PnIA and its analogs for different nAChR subtypes have been utilized to dissect the contribution of specific subtypes to neuronal signaling. [, , ] This has led to a better understanding of the roles played by different nAChR subtypes in various physiological processes.

  • Developing Novel Therapeutics: The discovery of PnIA and its analogs has sparked interest in developing novel therapeutics targeting nAChRs. These receptors are implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction. [] By understanding the structure-activity relationships of PnIA and its derivatives, researchers aim to design more potent and selective compounds with therapeutic potential.

  • Structural Biology Research: The availability of high-resolution structures of PnIA, both alone and in complex with its target receptors, has provided valuable insights into the molecular basis of its selectivity and mechanism of action. [, ] This structural information is crucial for designing analogs with improved properties and for developing computational models to predict the binding affinities of novel ligands.

α-Conotoxin PnIB

    Compound Description: α-Conotoxin PnIB is a 16-amino acid peptide toxin isolated from the venom of Conus pennaceus. It is a potent and selective antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype [, ].

    Relevance: α-Conotoxin PnIB is structurally very similar to α-conotoxin PnIA, differing in only two amino acid residues at positions 10 and 11. PnIA has Ala10 and Asn11, while PnIB has Leu10 and Ser11 [, ]. This small difference in structure leads to a significant difference in their selectivity for nAChR subtypes. PnIB exhibits higher potency for the α7 subtype compared to PnIA [, ]. The leucine residue at position 10 in PnIB is thought to be responsible for its increased potency for the α7 nAChR [, ].

[A10L]PnIA

    Compound Description: [A10L]PnIA is a synthetic analog of α-conotoxin PnIA, where the alanine residue at position 10 is substituted with leucine. This substitution aims to mimic the structure of α-conotoxin PnIB, which has leucine in that position [, ].

    Relevance: [A10L]PnIA exhibits enhanced potency for the α7 nAChR compared to the parent peptide, α-conotoxin PnIA [, ]. This suggests that the leucine residue at position 10 plays a crucial role in determining the selectivity and potency of these conotoxins for different nAChR subtypes. The change in selectivity from α3β2 to α7 upon the Ala10 to Leu substitution highlights the importance of this residue in target recognition [].

[N11S]PnIA

    Compound Description: [N11S]PnIA is another synthetic analog of α-conotoxin PnIA, where asparagine at position 11 is replaced with serine []. This substitution aims to understand the contribution of this residue to the activity and selectivity of the conotoxin.

    Relevance: [N11S]PnIA shows reduced affinity for both α7 and α3β2 nAChRs compared to α-conotoxin PnIA []. This suggests that the asparagine residue at position 11 in PnIA contributes to its interaction with both subtypes, and its substitution with serine is detrimental to binding.

α-Conotoxin ImI

    Compound Description: α-Conotoxin ImI is a 12-amino acid peptide toxin, making it the smallest known α-conotoxin. It exhibits specific binding to neuronal α7-containing nAChRs in mammals [].

    Relevance: Although smaller in size, α-conotoxin ImI shares structural similarities with α-conotoxin PnIA, particularly in the conformation of their backbone and the presence of two compact loops formed by disulfide bridges []. This structural resemblance highlights a common motif among α-conotoxins that target neuronal nAChRs, even with variations in their amino acid sequences.

α-Conotoxin MII

    Compound Description: α-Conotoxin MII is another peptide toxin that targets neuronal nAChRs. It shows distinct binding determinants on the α3 subunit of nAChRs compared to α-conotoxin PnIA [].

    Relevance: Comparing the binding determinants of α-conotoxin MII with those of α-conotoxin PnIA on the α3 subunit provides insights into the specific amino acid residues crucial for toxin binding and selectivity []. This information is valuable for understanding how subtle differences in toxin structure lead to variations in their interaction with nAChR subtypes.

Properties

CAS Number

705300-84-1

Product Name

alpha-conotoxin PnIA

IUPAC Name

2-[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,42S,48S,51S,56R)-56-[(2-aminoacetyl)amino]-21,24-bis(2-amino-2-oxoethyl)-6-carbamoyl-51-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-27,30-dimethyl-48-(2-methylpropyl)-8,11,14,20,23,26,29,32,35,41,47,50,53,55-tetradecaoxo-3,4,58,59-tetrathia-7,10,13,19,22,25,28,31,34,40,46,49,52,54-tetradecazapentacyclo[31.20.7.015,19.036,40.042,46]hexacontan-12-yl]acetic acid

Molecular Formula

C65H95N19O22S4

Molecular Weight

1622.8 g/mol

InChI

InChI=1S/C65H95N19O22S4/c1-29(2)18-37-63(104)84-17-7-10-46(84)65(106)83-16-6-9-45(83)62(103)81-42-27-110-108-26-41(72-49(89)23-66)59(100)80-43(60(101)78-39(24-85)57(98)76-37)28-109-107-25-40(51(69)92)79-54(95)34(19-32-11-13-33(86)14-12-32)74-56(97)36(22-50(90)91)75-61(102)44-8-5-15-82(44)64(105)38(21-48(68)88)77-55(96)35(20-47(67)87)73-53(94)31(4)70-52(93)30(3)71-58(42)99/h11-14,29-31,34-46,85-86H,5-10,15-28,66H2,1-4H3,(H2,67,87)(H2,68,88)(H2,69,92)(H,70,93)(H,71,99)(H,72,89)(H,73,94)(H,74,97)(H,75,102)(H,76,98)(H,77,96)(H,78,101)(H,79,95)(H,80,100)(H,81,103)(H,90,91)/t30-,31-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1

InChI Key

VUVGEYBNLLGGBG-MVPSLEAZSA-N

SMILES

CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CSSCC(C(=O)N3)NC(=O)CN)C(=O)NC(C(=O)N1)C)CC(C)C)CO)C(=O)N)CC6=CC=C(C=C6)O)CC(=O)O)CC(=O)N)CC(=O)N

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CSSCC(C(=O)N3)NC(=O)CN)C(=O)NC(C(=O)N1)C)CC(C)C)CO)C(=O)N)CC6=CC=C(C=C6)O)CC(=O)O)CC(=O)N)CC(=O)N

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)NC(=O)CN)C(=O)N[C@H](C(=O)N1)C)CC(C)C)CO)C(=O)N)CC6=CC=C(C=C6)O)CC(=O)O)CC(=O)N)CC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.